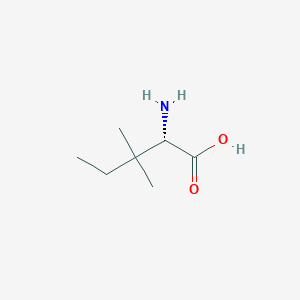

3-methyl-L-alloisoleucine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.2 g/mol |

IUPAC-Name |

(2S)-2-amino-3,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |

InChI-Schlüssel |

AQIFZAKDNFZWND-RXMQYKEDSA-N |

Isomerische SMILES |

CCC(C)(C)[C@@H](C(=O)O)N |

Kanonische SMILES |

CCC(C)(C)C(C(=O)O)N |

Synonyme |

beta-methylisoleucine |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of L Alloisoleucine

Enantioselective and Stereoselective Synthesis of L-Alloisoleucine and Related Stereoisomers

The controlled synthesis of the four stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) is crucial for their application in peptide and medicinal chemistry. The development of chiral catalysis, the use of chiral auxiliaries, and effective resolution techniques are central to achieving high enantiomeric and diastereomeric purity.

Development of Chiral Catalysis for α,α-Dialkyl-α-amino Acid Synthesis

The synthesis of α,α-dialkyl-α-amino acids, a class that includes isoleucine stereoisomers, has been significantly advanced through the development of chiral catalysis. organic-chemistry.org One prominent method involves the use of chiral phase-transfer catalysis (PTC). organic-chemistry.orgjst.go.jpacs.org This technique facilitates the asymmetric alkylation of glycine-derived Schiff bases under mild conditions. jst.go.jp

Structurally well-defined C2-symmetric chiral quaternary ammonium (B1175870) salts, derived from commercially available materials like (R)- or (S)-1,1'-bi-2-naphthol, have been designed as effective phase-transfer catalysts. organic-chemistry.orgjst.go.jp These catalysts enable the enantioselective alkylation of tert-butyl glycinate (B8599266) Schiff bases, leading to the formation of α-alkyl-α-amino acids with high enantioselectivity. jst.go.jp The introduction of specific substituents on the catalyst, such as 3,4,5-trifluorophenyl groups, has been shown to further enhance the enantioselectivity of the alkylation process. organic-chemistry.org This method is versatile and allows for the synthesis of a wide array of α,α-dialkyl-α-amino acids, including those not readily accessible from natural sources. organic-chemistry.org

Another powerful approach utilizes chiral Ni(II) complexes as catalysts for the gram-scale asymmetric synthesis of fluorinated amino acids, including β-branched variants like trifluoroisoleucine. nih.govchemrxiv.org This method involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine (B1666218) or alanine (B10760859) with a suitable alkyl halide. nih.gov The presence of the chiral ligand on the nickel complex directs the stereochemical outcome of the alkylation, resulting in products with high diastereomeric and enantiomeric purities. chemrxiv.org

| Catalyst Type | Substrate | Key Features |

| C2-Symmetric Chiral Quaternary Ammonium Salts | Glycine tert-butyl ester Schiff base | High enantioselectivity, mild phase-transfer conditions. jst.go.jp |

| Chiral Ni(II) Complexes | Glycine or Alanine Schiff base | Suitable for gram-scale synthesis, high diastereomeric and enantiomeric purities. nih.govchemrxiv.org |

| Chiral Spiro Ammonium Salts | tert-Butyl glycinate Schiff base | Structurally rigid catalyst, excellent enantioselectivity. jst.go.jp |

Auxiliary-Induced Stereoselective Amination Approaches

Chiral auxiliaries provide a powerful tool for stereoselective synthesis by temporarily introducing a chiral moiety that directs the stereochemical course of a reaction. One of the most established methods is the Schöllkopf bis-lactim ether method, which allows for the asymmetric synthesis of α-amino acids. wikipedia.orglmaleidykla.lt In this approach, a dipeptide derived from glycine and a chiral auxiliary, typically (R)- or (S)-valine, is cyclized to a 2,5-diketopiperazine. wikipedia.org Subsequent methylation and deprotonation generate a chiral enolate, where one face is sterically shielded by the bulky side chain of the valine auxiliary. wikipedia.org Alkylation of this enolate proceeds with high stereoselectivity, and subsequent hydrolysis cleaves the dipeptide to yield the desired α-amino acid with high enantiomeric excess. wikipedia.org

Another widely used strategy involves the use of Evans' oxazolidinone auxiliaries. beilstein-journals.orgresearchgate.net In this method, an acyl oxazolidinone is subjected to stereoselective enolization and subsequent electrophilic amination. For instance, the synthesis of fluorinated alloisoleucine analogs has been achieved through the auxiliary-induced amination of a chiral N-acyloxazolidinone. beilstein-journals.org This involves the transformation of the acyloxazolidinone into an α-azido derivative, followed by reduction and removal of the auxiliary to afford the N-protected amino acid. beilstein-journals.orgresearchgate.net

| Auxiliary | Method | Application Example |

| (R)- or (S)-Valine | Schöllkopf Bis-Lactim Ether Method | Asymmetric synthesis of various α-amino acids. wikipedia.orglmaleidykla.lt |

| (S)-4-benzyloxazolidin-2-one | Evans' Oxazolidinone Auxiliary | Stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine. beilstein-journals.orgresearchgate.net |

| (-)-8-phenylmenthol | Chiral Auxiliary for Reduction | Diastereoselective reduction of chiral β-enamino esters. nih.gov |

Resolution Techniques for Racemic Isoleucine and Alloisoleucine Mixtures

The chemical synthesis of isoleucine often results in a mixture of all four stereoisomers. researchgate.net The separation of these isomers, particularly the diastereomers (isoleucine and alloisoleucine) and their respective enantiomers, is a critical step in obtaining stereochemically pure compounds. google.comresearchgate.net

Diastereomeric crystallization is a classical resolution technique that relies on the differential solubility of diastereomeric salts formed between the racemic amino acid derivative and a chiral resolving agent. researchgate.netsemanticscholar.org Various resolving agents have been employed for the separation of isoleucine stereoisomers. For instance, N-acetyl-DL-alloisoleucine has been resolved using quinine. google.com Other effective resolving agents include brucine (B1667951) for formylated isoleucine mixtures and (-)-α-fenchylamine for acetylated DL-isoleucine. semanticscholar.org More recently, methyl L-mandelate has been shown to be an effective resolving agent for Boc-DL-isoleucine via Steglich esterification, allowing for the separation of diastereomers by flash-column chromatography. semanticscholar.orgunpad.ac.id

Enzymatic resolution offers a highly selective alternative for separating enantiomers. semanticscholar.orgresearchgate.net This method utilizes the stereospecificity of enzymes, such as aminoacylases, to selectively hydrolyze one enantiomer of a derivatized amino acid mixture. researchgate.net For example, Aspergillus L-aminoacylase has been used for the selective hydrolysis of N-trifluoroacetylated (2S)-isomers of 2-amino-3-methylpent-4-enoic acid. researchgate.net Similarly, D-hydantoinase can be used for the stereoselective hydrolysis of D-allo-isoleucine hydantoin (B18101) from a mixture of isoleucine hydantoin diastereomers. google.com This enzymatic approach can achieve high stereochemical purity and yields approaching 100% of the theoretical maximum through in situ epimerization of the undesired stereoisomer. google.com

| Resolution Method | Resolving Agent/Enzyme | Substrate |

| Diastereomeric Crystallization | Quinine | N-acetyl-DL-alloisoleucine google.com |

| Diastereomeric Crystallization | Brucine | Formylated isoleucine mixture semanticscholar.org |

| Diastereomeric Crystallization | Methyl L-mandelate | Boc-DL-isoleucine semanticscholar.orgunpad.ac.id |

| Enzymatic Resolution | Aspergillus L-aminoacylase | N-trifluoroacetylated 2-amino-3-methylpent-4-enoic acid researchgate.net |

| Enzymatic Resolution | D-hydantoinase | D-allo-isoleucine hydantoin google.com |

Chemical Synthesis of L-Alloisoleucine Analogs and Derivatives

The chemical modification of L-alloisoleucine allows for the creation of novel amino acid analogs with tailored properties for various applications in biochemistry and drug discovery. This includes N-alkylation and the introduction of fluorine atoms to modulate the steric and electronic characteristics of the amino acid.

Preparation of N-Methyl-L-alloisoleucine Derivatives

N-methylated amino acids are important components of many natural products and pharmaceutically active peptides. The synthesis of N-methyl-L-alloisoleucine derivatives can be achieved through the N-methylation of a protected L-alloisoleucine precursor. cdnsciencepub.com A common method involves the use of sodium hydride and methyl iodide in a mixture of tetrahydrofuran (B95107) and dimethylformamide. cdnsciencepub.com This procedure typically results in the N-methylated methyl ester of the starting amino acid. cdnsciencepub.com For instance, the methylation of N-benzyloxycarbonyl-L-alloisoleucine (Z-aIle) under these conditions yields Z-Me-aIle-OMe. cdnsciencepub.com It has been noted that this methylation is generally efficient, even for sterically hindered amino acids like alloisoleucine. cdnsciencepub.com Fmoc-N-methyl-L-alloisoleucine is also a commercially available biochemical reagent used in biosynthesis. targetmol.comsmolecule.com The biogenetic origin of N-methyl-l-alloisoleucine has been studied, indicating that L-alloisoleucine can serve as a precursor in the biosynthesis of this N-methylated derivative in certain organisms. nih.govasm.org

| Starting Material | Reagents | Product |

| N-Benzyloxycarbonyl-L-alloisoleucine (Z-aIle) | Sodium hydride, Methyl iodide | N-Benzyloxycarbonyl-N-methyl-L-alloisoleucine methyl ester (Z-Me-aIle-OMe) cdnsciencepub.com |

| L-alloisoleucine | (Biosynthesis) | N-methyl-L-alloisoleucine nih.govasm.org |

| Commercially available | - | Fmoc-N-methyl-L-alloisoleucine targetmol.comsmolecule.com |

Stereoselective Synthesis of Fluorinated Alloisoleucine Analogs (e.g., trifluoroisoleucine diastereoisomers)

The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, such as hydrophobicity and conformational preferences. beilstein-journals.org The stereoselective synthesis of fluorinated alloisoleucine analogs, such as trifluoroisoleucine diastereoisomers, has been accomplished through several synthetic strategies.

One effective method involves an auxiliary-induced stereoselective amination, as described previously. beilstein-journals.orgresearchgate.net A practical route for the synthesis of (2R,3S)-5,5,5-trifluoro-allo-isoleucine (D-5-F3-allo-Ile) has been developed using an oxazolidinone chiral auxiliary. beilstein-journals.org This synthesis starts with the preparation of a chiral N-acyloxazolidinone intermediate, which is then subjected to α-bromination followed by nucleophilic azide (B81097) displacement with stereochemical inversion to introduce the amino group precursor. beilstein-journals.org

Another powerful strategy for synthesizing fluorinated amino acids is the use of chiral Ni(II) complexes. nih.govchemrxiv.org This method has been successfully applied to the gram-scale synthesis of trifluoroisoleucine diastereomers with excellent enantiomeric purities. nih.gov The key step is the alkylation of a chiral Ni(II) complex of a glycine or alanine Schiff base with a fluorinated alkyl iodide. nih.gov The diastereomeric products can often be separated by flash column chromatography, and subsequent hydrolysis and protection yield the desired enantiomerically pure fluorinated alloisoleucine analogs. chemrxiv.org

| Synthetic Method | Key Reagents/Intermediates | Product |

| Auxiliary-Induced Amination | Oxazolidinone chiral auxiliary, α-bromination, azide displacement | (2R,3S)-5,5,5-trifluoro-allo-isoleucine (D-5-F3-allo-Ile) beilstein-journals.org |

| Chiral Ni(II) Complex Alkylation | Chiral Ni(II) Schiff base complex, 1-trifluoro-3-iodobutane | Trifluoroisoleucine diastereomers nih.govchemrxiv.org |

| Strecker Reaction | Chiral auxiliary, cyanide source | (2S,3R)-5,5,5-trifluoroisoleucine derivative researchgate.net |

Derivatization for Incorporation into Complex Molecular Scaffolds

The unique stereochemistry of 3-methyl-L-alloisoleucine, a non-canonical amino acid, makes it a valuable building block for creating peptides and other complex molecules with novel conformational properties and biological activities. However, its incorporation into these scaffolds requires specific derivatization strategies to ensure efficient and stereochemically controlled coupling reactions.

The primary sites for derivatization on this compound are the α-amino group and the α-carboxyl group. Protecting these functional groups is crucial to prevent unwanted side reactions and to control the sequence of bond formation during synthesis.

N-Terminal Protection: The α-amino group is typically protected with standard protecting groups used in peptide synthesis. The choice of protecting group is critical as it can influence the solubility of the amino acid derivative and the conditions required for its removal, which must be compatible with the stability of the final complex molecule. Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is widely used and is typically removed under acidic conditions.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is a cornerstone of many solid-phase peptide synthesis (SPPS) strategies. The use of Fmoc-protected amino acids allows for milder deprotection conditions compared to Boc-SPPS.

Carboxybenzyl (Cbz or Z): This group can be removed by catalytic hydrogenation.

C-Terminal Protection: The α-carboxyl group is often protected as an ester, such as a methyl or ethyl ester, to facilitate handling and to prevent its participation in unwanted reactions during the coupling of the amino group.

Coupling Reactions: With the amino and carboxyl groups appropriately protected, the derivatized this compound can be incorporated into a growing peptide chain or another molecular scaffold. The coupling reaction involves the activation of the free carboxyl group of the N-protected amino acid (or the growing peptide chain) to facilitate the formation of an amide bond with the free amino group of the incoming amino acid.

Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce the risk of racemization.

A significant challenge during the derivatization and coupling of this compound is the potential for epimerization at the α-chiral center. rsc.org The electron-withdrawing nature of the activated carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which can tautomerize, leading to a loss of stereochemical integrity. rsc.orgspbu.ru The reaction conditions, including the choice of coupling reagents, base, and solvent, must be carefully optimized to minimize this risk. mdpi.com Studies have shown that N-amido amino acids are generally more susceptible to racemization than N-carbamate protected amino acids (e.g., N-Cbz, N-Boc, or N-Fmoc). rsc.org

The incorporation of non-canonical amino acids like this compound has been shown to enhance the properties of therapeutic peptides by improving their metabolic stability and pharmacodynamic profiles. nih.gov For instance, the introduction of such residues can block proteolytic cleavage. nih.gov

| Derivative | Protecting Group (N-terminus) | Protecting Group (C-terminus) | Application |

| Boc-3-methyl-L-alloisoleucine | tert-Butoxycarbonyl (Boc) | - | Solution and solid-phase peptide synthesis |

| Fmoc-3-methyl-L-alloisoleucine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | - | Solid-phase peptide synthesis |

| N-Benzoyl-3-methyl-L-alloisoleucine | Benzoyl | - | Model studies for peptide coupling |

| This compound methyl ester | - | Methyl ester | Intermediate in synthesis |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound with high stereochemical purity presents a significant challenge due to the presence of two adjacent chiral centers at the C2 (α) and C3 (β) positions. Understanding the mechanisms of the synthetic pathways is crucial for controlling the stereochemical outcome and achieving the desired (2S, 3R) configuration.

One of the key mechanistic considerations in the synthesis of alloisoleucine isomers is the potential for epimerization at the α-carbon. This can occur under both acidic and basic conditions, particularly when the carboxyl group is activated, as in peptide synthesis, which can proceed through an oxazolone intermediate. rsc.org

In vivo, L-alloisoleucine is formed from L-isoleucine. nih.gov Studies have shown that this transformation is related to the metabolism of the corresponding α-keto acid, 3-methyl-2-oxopentanoate (B1228249). nih.gov The formation of L-alloisoleucine is thought to occur primarily through the retransamination of this keto acid. researchgate.net Further investigations have suggested that racemization at the C3 position of L-isoleucine can occur during transamination, making L-alloisoleucine an inherent byproduct of L-isoleucine transamination. researchgate.net

In chemical synthesis, several strategies have been developed to control the stereochemistry. One approach involves the epimerization of the more readily available L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid). This process typically involves heating L-isoleucine in the presence of an acid, which leads to the formation of a mixture of L-isoleucine and D-alloisoleucine. The mechanism involves the reversible enolization of the corresponding α-keto acid intermediate.

A more controlled and stereospecific approach involves the use of chiral auxiliaries or catalysts. For example, methods have been developed for the diastereoselective synthesis of β-methyl amino acid derivatives. These often involve the addition of an enolate to a chiral imine or the use of a chiral phase-transfer catalyst to control the stereochemistry of alkylation reactions.

A patented method for the production of L-allo-isoleucine involves the conversion of (R)-2-methylbutyraldehyde into a diastereomeric mixture of hydantoins. google.com This mixture is then treated with a specific L-hydantoinase enzyme, which stereoselectively hydrolyzes the L-allo-isoleucine hydantoin to the corresponding N-carbamoyl-L-allo-isoleucine. google.com The N-carbamoyl group is then removed to yield the final product. The key to this process is the stereoselective action of the enzyme, which only acts on the desired L-allo isomer.

The table below summarizes key mechanistic features of different synthetic approaches.

| Synthetic Approach | Key Mechanistic Feature | Stereochemical Control |

| Epimerization of L-isoleucine | Reversible enolization of the α-keto acid intermediate | Thermodynamic equilibrium, leads to a mixture |

| Enzymatic Resolution | Stereospecific hydrolysis by an enzyme (e.g., acylase or hydantoinase) | Kinetic resolution based on enzyme selectivity |

| Asymmetric Synthesis | Use of chiral auxiliaries, catalysts, or starting materials | Diastereoselective or enantioselective bond formation |

| In vivo formation | Transamination of 3-methyl-2-oxopentanoate | Enzymatic control, potential for racemization at C3 |

Biosynthesis and Metabolic Pathways Involving L Alloisoleucine

Mechanisms of L-Alloisoleucine Formation from L-Isoleucine

The biosynthesis of L-alloisoleucine from L-isoleucine is a multi-step process primarily involving transamination and reamination, with a key stereochemical inversion at the beta-carbon (C3).

The initial step in the conversion of L-isoleucine to L-alloisoleucine is a reversible transamination reaction. mdpi.com This process, catalyzed by branched-chain aminotransferases (BCATs), removes the amino group from L-isoleucine to form its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. mdpi.com Subsequent reamination of the keto acid can lead to the formation of either L-isoleucine or L-alloisoleucine. nih.govcaymanchem.com Studies have shown that L-alloisoleucine is primarily formed through the reamination of 3-methyl-2-oxopentanoate (B1228249). nih.gov This indicates that the transamination-reamination cycle is a key pathway for the production of L-alloisoleucine. caymanchem.comusbio.net

In some bacteria, the biosynthesis of L-alloisoleucine is a more direct enzymatic process. For instance, in Streptomyces scopuliridis and Streptomyces drozdowiczii, two enzyme pairs, DsaD/DsaE and MfnO/MfnH respectively, catalyze the bidirectional conversion between L-isoleucine and L-alloisoleucine. acs.org These pairs consist of a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase that work together to drive the formation of L-alloisoleucine. acs.org

A critical event in the formation of L-alloisoleucine is the inversion of the stereochemistry at the C3 position of the amino acid backbone. Research suggests that this racemization at the 3-carbon occurs during the transamination of L-isoleucine, making L-alloisoleucine an unavoidable by-product of this metabolic process. nih.govebi.ac.uk This finding challenges the earlier hypothesis that the formation of the 3R enantiomer of 3-methyl-2-oxopentanoate happens spontaneously from the 3S form. nih.govebi.ac.uk Instead, evidence points to the racemization being an inherent part of the transamination reaction itself, without the necessity of a keto-enol intermediate. nih.govebi.ac.uk

The process of racemization involves the conversion of an optically active compound into a mixture of equal parts of both enantiomers, resulting in an optically inactive form. wikipedia.org In the context of L-isoleucine, this leads to a mixture of diastereomers. caymanchem.com

The primary intermediate in the formation of L-alloisoleucine from L-isoleucine is the branched-chain α-keto acid, 3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV). mdpi.comnih.gov When L-isoleucine undergoes transamination, it is converted to (S)-3-methyl-2-oxopentanoate. nih.gov Studies have shown that both the (S) and (R) enantiomers of 3-methyl-2-oxopentanoate are produced as by-products of L-isoleucine transamination. nih.gov It is the subsequent reamination of these keto acids that leads to the formation of L-alloisoleucine. nih.gov

Specifically, the reamination of (R)-3-methyl-2-oxopentanoate is thought to be the main pathway to L-alloisoleucine. The kinetics of this process have been studied in vivo, where after an oral load of L-isoleucine, the plasma levels of both L-isoleucine and 3-methyl-2-oxopentanoate increase, followed by a more gradual increase in L-alloisoleucine. nih.gov This delayed appearance of L-alloisoleucine supports the role of 3-methyl-2-oxopentanoate as a key intermediate. nih.govnih.gov

| Intermediate Compound | Precursor | Enzymatic Process | Resulting Product |

| (S)-3-methyl-2-oxopentanoate | L-Isoleucine | Transamination | L-Isoleucine (via reamination) |

| (R)-3-methyl-2-oxopentanoate | L-Isoleucine | Transamination & Racemization | L-Alloisoleucine (via reamination) |

L-Alloisoleucine as a Metabolic By-product in Diverse Biological Systems

L-Alloisoleucine is not only a product of specific biosynthetic pathways but also appears as a metabolic by-product in various biological systems, including mammalian cell cultures.

Chinese Hamster Ovary (CHO) cells are widely used in the production of biopharmaceuticals. nih.govbiorxiv.org Studies of CHO cell metabolism have identified L-alloisoleucine as one of several metabolic by-products that accumulate in culture media. nih.govpnas.org Its formation in these cells is a consequence of the metabolic processing of amino acids supplied in the culture medium. nih.gov The presence of L-alloisoleucine and other by-products can be influenced by the specific nutrient composition of the culture feed. nih.gov For instance, the replacement of isoleucine and leucine (B10760876) with their corresponding keto acids has been shown to alter the profile of related by-products. nih.gov

A comprehensive stable-isotope tracing study in two different IgG-producing CHO cell lines confirmed the secretion of L-alloisoleucine as a by-product. nih.gov This research highlighted that L-alloisoleucine, among other compounds, had not been previously reported as a by-product in CHO cells, underscoring the complexity of their metabolic networks. nih.gov

In addition to its free form, L-alloisoleucine can be found as an N-acetylated conjugate. The formation of N-acetylated amino acids can occur through both enzymatic and non-enzymatic pathways. mdpi.com While enzymes like aminoacylase (B1246476) 1 are involved in the hydrolysis of N-acetylated amino acids, studies have also investigated the non-enzymatic formation of these conjugates. researchgate.net

Research into maple syrup urine disease (MSUD), a condition characterized by the accumulation of branched-chain amino acids and their keto acids, has revealed the presence of N-acylated amino acid conjugates in urine. mdpi.com In vitro experiments have demonstrated the feasibility of non-enzymatic formation of these conjugates from 2-keto acids and ammonia, suggesting a potential pathway for their synthesis in biological systems under certain conditions. mdpi.comresearchgate.net The N-acetyl conjugate of allo-isoleucine has been identified in mammals, further indicating its role in metabolic pathways beyond simple by-product formation. nih.gov

Enzymatic Activities and Substrate Specificity Related to L-Alloisoleucine Metabolism

In the biosynthesis of the phytotoxin coronatine (B1215496) (COR) by several pathovars of Pseudomonas syringae, the non-proteinogenic amino acid L-alloisoleucine serves as a key precursor to coronamic acid (CMA). nih.govresearchgate.netgoogle.com The initial activation of L-alloisoleucine is catalyzed by CmaA, a specialized adenylation-thiolation didomain enzyme. nih.govasm.org

Sequence analysis of CmaA reveals a modular structure composed of two principal domains: an adenylation (A) domain and a thiolation (T) domain, also known as a peptidyl-carrier protein. nih.govexpasy.orggenome.jp This architecture is characteristic of nonribosomal peptide synthetase (NRPS) modules. researchgate.net The A domain is responsible for recognizing and activating a specific amino acid substrate by catalyzing its reaction with ATP to form an aminoacyl-AMP intermediate, releasing pyrophosphate (PPi). nih.govasm.org The activated amino acid is then transferred to the T domain, which has been post-translationally modified with a 4'-phosphopantetheinyl group. nih.gov This transfer results in a covalent thioester linkage between the amino acid and the enzyme. nih.govasm.org

ATP-PPi exchange assays have demonstrated that the A domain of CmaA activates several branched-chain L-amino acids. nih.gov However, kinetic analysis reveals a distinct preference for L-alloisoleucine, solidifying its role as the primary substrate in the coronatine biosynthetic pathway. nih.gov The enzyme also shows activity with L-isoleucine, L-valine, and L-leucine, but with lower efficiency. nih.gov

Following its activation, the L-alloisoleucine covalently tethered to the CmaA T domain serves as the substrate for subsequent enzymatic reactions. nih.govasm.org The pathway involves a cryptic chlorination at the γ-position of the L-alloisoleucine by the enzyme CmaB, followed by cyclopropane (B1198618) ring formation catalyzed by CmaC to yield CMA. google.comresearchgate.net The availability of catalytically active CmaA has been crucial for elucidating these subsequent steps in the formation of this unique cyclopropyl (B3062369) amino acid. nih.govasm.org

Table 1: Substrate Specificity of the CmaA Adenylation Domain

This table presents the relative activity of the CmaA adenylation domain with various amino acid substrates, as determined by ATP-PPi exchange assays. Activity is expressed as a percentage relative to the activity observed with L-isoleucine.

| Substrate | Relative Activity (%) |

| L-Alloisoleucine | 150 |

| L-Isoleucine | 100 |

| L-Valine | 85 |

| L-Leucine | 70 |

| L-Norvaline | 65 |

| L-Norleucine | 15 |

| D-Alloisoleucine | <5 |

| D-Isoleucine | <5 |

Data sourced from studies on CmaA characterization. nih.gov

Studies utilizing cultured human skin fibroblasts have revealed functional distinctions in the catabolism of the four branched-chain L-amino acids: L-leucine, L-valine, L-isoleucine, and L-alloisoleucine. nih.gov These differences are observable in both normal cells and in cells from individuals with maple syrup urine disease (MSUD), a metabolic disorder characterized by deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govsigmaaldrich.com

The initial steps of catabolism involve transamination to their corresponding α-keto acids, followed by oxidative decarboxylation. nih.govfrontiersin.org In normal fibroblasts, comparative studies of these two processes show varying rates for each amino acid. nih.gov Apparent transamination rates, measured as the sum of branched-chain 2-oxo[14C]acid and 14CO2 release, were highest for L-leucine, followed by L-valine and L-isoleucine, with L-alloisoleucine showing the lowest rate. nih.gov Similarly, the rate of 14CO2 production from oxidative decarboxylation was lowest for L-alloisoleucine compared to the other three proteinogenic branched-chain amino acids. nih.gov

Table 2: Comparative Catabolism of Branched-Chain L-Amino Acids in Normal Human Fibroblasts

This table shows the mean rates of apparent transamination and oxidative decarboxylation (CO2 production) for four branched-chain L-amino acids in cultured normal human skin fibroblasts.

| L-Amino Acid | Apparent Transamination Rate (nmol/90 min/mg protein) | CO2 Production Rate (nmol/90 min/mg protein) |

| L-Leucine | 32 | 5 |

| L-Valine | 17 | 9 |

| L-Isoleucine | 14 | 6 |

| L-Alloisoleucine | 8 | 2 |

Data represents mean values from incubations with 1 mmol/liter of 1-14C-labeled substrates. nih.gov

Advanced Spectroscopic and Chromatographic Analysis of L Alloisoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure of molecules. It is particularly valuable for differentiating between stereoisomers like L-alloisoleucine and L-isoleucine.

Differentiation of L-Alloisoleucine from Isoleucine Diastereomers by ¹H and ¹³C NMR

The differentiation between L-alloisoleucine and other isoleucine diastereomers can be achieved through a straightforward analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra. rsc.orgrsc.org The key to this differentiation lies in the distinct chemical shifts and coupling constants of the signals corresponding to the proton and carbon at the α-stereocenter. rsc.orgrsc.org

Research has demonstrated that for a range of isoleucine derivatives, the chemical shift of the α-proton in the D-allo-isoleucine diastereomer consistently appears at a higher frequency (downfield) compared to the L-isoleucine diastereomer. researchgate.net Conversely, the ³JCH–CH coupling constants for the α-proton of the L-isoleucine diastereomer are consistently larger. researchgate.net

In ¹³C NMR, a useful trend is observed where the chemical shift of the α-carbon in D-allo-isoleucine derivatives is found at a lower frequency (upfield) than that of the L-isoleucine derivative, often by more than 1 ppm. rsc.org These predictable differences in NMR parameters provide a reliable method for the stereochemical assignment of isoleucine residues in various molecules. rsc.orgrsc.org

Table 1: Comparative ¹H and ¹³C NMR Data for L-Isoleucine and D-Alloisoleucine Derivatives This table is representative and compiled from trends reported in the literature. Actual values may vary based on solvent and specific molecular structure.

| Compound Derivative | Diastereomer | α-Proton (¹H) Chemical Shift (ppm) | α-Proton (¹H) Coupling Constant (Hz) | α-Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|---|---|

| N-Acetyl methyl ester | L-Isoleucine | ~4.5 | ~4.0 | ~58.0 |

| N-Acetyl methyl ester | D-Alloisoleucine | ~4.6 | ~3.5 | ~56.5 |

| N-Benzoyl methyl ester | L-Isoleucine | ~4.8 | ~4.2 | ~57.5 |

| N-Benzoyl methyl ester | D-Alloisoleucine | ~4.9 | ~3.7 | ~56.0 |

Assessment of Epimerization during Peptide Coupling and N-Arylation Reactions using NMR

A significant application of this NMR-based differentiation is the monitoring of epimerization, a common side reaction in peptide synthesis and other chemical modifications of amino acids. rsc.org Epimerization at the α-carbon of an amino acid during these reactions can lead to the formation of undesired diastereomers, impacting the final product's biological activity and properties.

By analyzing the ¹H NMR spectrum of the reaction mixture, the extent of epimerization of L-isoleucine to D-allo-isoleucine can be readily quantified. researchgate.net The appearance of a new peak corresponding to the α-proton of the D-allo-isoleucine diastereomer serves as a direct indicator of epimerization. rsc.orgresearchgate.net This method has been successfully applied to assess the level of epimerization during various reactions, including metal-free N-arylation and peptide coupling. rsc.orgrsc.org For instance, in the synthesis of N-arylated amino acids, ¹H NMR analysis confirmed that the reactions proceeded with minimal epimerization under mild basic conditions. rsc.org This direct NMR approach offers a convenient alternative to traditional methods like HPLC for measuring epimerization. rsc.org

Mass Spectrometry (MS) Techniques for Isomer Discrimination

Mass spectrometry (MS) is another cornerstone analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with fragmentation techniques, it can be used to differentiate isomers.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry for L-Alloisoleucine Isomer Differentiation

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique where ions are fragmented through collisions with neutral gas molecules. wikipedia.org The resulting fragmentation pattern can serve as a fingerprint for a particular molecule, enabling the differentiation of isomers like L-leucine, L-isoleucine, and L-alloisoleucine. rsc.orgrsc.org

Studies have shown that while these isomers have identical masses, their CID MS/MS spectra exhibit noticeable differences in the relative abundances of key product ions. rsc.org For example, the fragmentation of the protonated molecular ion often leads to a prominent immonium ion. Further fragmentation of this immonium ion can yield different product ions with varying intensities for each isomer. researchgate.net Specifically, the product ion at m/z 69 is produced in much greater abundance for isoleucine compared to leucine (B10760876). researchgate.net By collecting CID tandem mass spectra at various collision energies, both spontaneous and sequential fragmentation processes can be identified, providing a basis for distinguishing the isomers. rsc.orgrsc.org

Computational and Experimental Analysis of Fragmentation Patterns

To rationalize the observed differences in fragmentation patterns, experimental data is often complemented by computational modeling. rsc.orgrsc.org Theoretical calculations can help to explain why certain fragmentation pathways are more energetically favorable for one isomer over another. rsc.org

For instance, computational data has been used to explain the differences in the peak intensities of the product ion at m/z 69 for leucine, isoleucine, and L-allo-isoleucine. rsc.org The construction of Highest Occupied Molecular Orbitals (HOMOs) and potential energy diagrams for these isomers has demonstrated that isoleucine has a more energetically favorable pathway to produce the m/z 69 ion compared to leucine. rsc.org This integrated approach, combining systematic experimental analysis with theoretical rationalization, provides a robust framework for the differentiation of these challenging isomeric amino acids. rsc.orgrsc.org

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For isomers like L-alloisoleucine, chromatographic methods are indispensable for their separation and subsequent quantification.

Various liquid chromatography (LC) based methods have been developed for this purpose. One approach involves the use of chiral resolution labeling reagents, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), which react with the amino acid isomers to form diastereomers that can then be separated on a non-chiral column, such as a pentabromobenzyl-modified silica (B1680970) gel (PBr) column. nih.govjst.go.jp

Another effective strategy is the use of mixed-mode chromatography, which combines different retention mechanisms like reversed-phase and ion-exchange. iu.edunih.gov A method utilizing a mixed-mode solid phase has been shown to achieve baseline resolution of alloisoleucine from isobaric interferences like isoleucine, leucine, and hydroxyproline (B1673980) without the need for derivatization or ion-pairing agents. iu.edunih.gov This method, often coupled with tandem mass spectrometry (LC-MS/MS), allows for the rapid and sensitive quantification of alloisoleucine in complex biological samples like plasma. iu.edunih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) has also been shown to be effective in separating peptide diastereomers containing substitutions of isoleucine and allo-isoleucine. nih.gov Subtle differences in the secondary structure of the peptides, induced by the different stereoisomers, can affect their hydrophobicity and interaction with the stationary phase, enabling their separation. nih.gov

Table 2: Overview of Chromatographic Methods for L-Alloisoleucine Separation

| Chromatographic Technique | Principle | Key Features | Application |

|---|---|---|---|

| Chiral Derivatization with LC-MS | Formation of diastereomers with a chiral labeling reagent, followed by separation on an achiral column. | Allows separation of all four isoleucine stereoisomers. jst.go.jp | Analysis of stereoisomers in peptides and biological samples. nih.gov |

| Mixed-Mode LC-MS/MS | Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange). | Achieves baseline resolution of underivatized alloisoleucine from isobaric interferences. iu.edunih.gov | Rapid quantification in clinical research samples. iu.edunih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity on a non-polar stationary phase. | Can resolve peptide diastereomers with single amino acid stereoisomer substitutions. nih.gov | Quality control and analysis of synthetic peptides. nih.gov |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Enantiomers

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the enantioselective analysis of amino acids. To make the non-volatile amino acids suitable for GC analysis, they must first be converted into volatile derivatives. nih.gov The separation of enantiomers can then be achieved either by using a chiral derivatizing agent to form diastereomers that are separated on a standard achiral column, or by using a chiral stationary phase (CSP) column to directly separate the enantiomeric derivatives. nih.gov

A common approach involves derivatization followed by separation on a chiral column, such as one coated with Chirasil-L-Val. researchgate.netcapes.gov.br This phase is frequently used for the enantiomeric separation of amino acids. researchgate.net For instance, N-trifluoroacetyl (TFA)-O-isopropyl derivatives of amino acids have been successfully separated on a Chirasil-L-Val column, allowing for the determination of enantiomeric excesses of isoleucine and alloisoleucine in extraterrestrial samples. pnas.org Another effective method involves derivatization with heptafluorobutyl chloroformate (HFBCF), which produces derivatives with excellent chiral separation properties on Chirasil-Val phases. researchgate.netspringernature.com This allows for the separation of more than 35 amino acid enantiomeric pairs. researchgate.net

The choice of derivatization agent is critical and can influence sensitivity and the risk of racemization (the conversion of one enantiomer into its mirror image), which would compromise the accuracy of quantification. researchgate.net For example, while pentafluoropropionic anhydride/heptafluorobutanol derivatives offer high sensitivity, they can induce racemization. researchgate.net In contrast, derivatization with methyl chloroformate/methanol shows no racemization, though other complications like peptide hydrolysis can occur in biological samples. researchgate.net

The mass spectrometer serves as a highly selective and sensitive detector, confirming the identity of the separated compounds based on their mass fragmentation patterns. capes.gov.br

| Derivatization Method | Chiral Stationary Phase (CSP) | Key Findings | Reference |

|---|---|---|---|

| N-trifluoroacetyl (TFA)-O-isopropylation | Chirasil-L-Val | Successfully separated and quantified isoleucine and alloisoleucine enantiomers in meteorite samples. | pnas.org |

| Heptafluorobutyl chloroformate (HFBCF) followed by amidation | Chirasil-L-Val | Cost-effective method for separating cyclic secondary amino acid enantiomers in complex biological matrices. | researchgate.netnih.gov |

| Methyl chloroformate/Methanol | Rt-gammaDEXsa | Yielded baseline separation for ten proteinogenic amino acid racemates without inducing racemization. | researchgate.net |

| Alkyl chloroformate–alcohol–pyridine | Chirasil-L-Val | Enables the enantiomeric separation and quantification of 16 enantiomeric pairs of amino acids with high reproducibility. | capes.gov.br |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating diastereomeric mixtures like L-isoleucine and L-alloisoleucine. researchgate.net Unlike GC, HPLC can often analyze amino acids with less extensive derivatization or sometimes even without it. The separation can be achieved through two main strategies: indirect separation, where the amino acids are derivatized with a chiral reagent to form diastereomers that are then separated on a conventional achiral column (like a C18 column), or direct separation using a chiral stationary phase. nih.gov

A notable indirect method involves using chiral derivatizing agents. An original reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), has been shown to effectively separate isoleucine stereoisomers when coupled with a pentabromobenzyl-modified silica gel (PBr) column. jst.go.jpnih.gov While a standard C18 column could separate many amino acids derivatized with L-FDVDA, it was insufficient for the isoleucine stereoisomers, highlighting the need for specialized columns for these challenging separations. jst.go.jpnih.govresearchgate.net Another established method uses o-phthaldialdehyde (OPA) in conjunction with a chiral thiol, such as N-isobutyryl-L-cysteine, to form fluorescent diastereomeric derivatives that can be separated on a reversed-phase column. sci-hub.st

Direct separation on a chiral column is also a viable approach. For example, a CHIRALPAK ZWIX(-) column has been used to successfully separate D- and L-leucine from their structural isomers, including DL-isoleucine and DL-alloisoleucine, without any derivatization. nih.gov The separation of these isomers is clinically significant, as alloisoleucine is a key biomarker for Maple Syrup Urine Disease. restek.com The selectivity of modern columns, such as the Raptor Polar X, allows for the baseline chromatographic separation of alloisoleucine, isoleucine, and leucine, which is crucial for accurate quantification as they cannot be distinguished by mass spectrometry alone. restek.com

| Separation Strategy | Column | Mobile Phase / Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Indirect (Chiral Derivatization) | COSMOSIL 3PBr | Reagent: L-FDVDA. Mobile Phase: Methanol/water gradient with 0.1% formic acid. | Successfully separated and identified all four isoleucine stereoisomers (D/L-Ile, D/L-allo-Ile). | jst.go.jpnih.gov |

| Indirect (Chiral Derivatization) | Reversed-phase | Reagents: o-phthaldialdehyde (OPA) and N-isobutyryl-D/L-cysteine. Mobile Phase: Methanol and sodium acetate (B1210297) buffers. | Separated amino acid enantiomers, including allo-isoleucine, with fluorescence detection. | sci-hub.st |

| Direct (Chiral Stationary Phase) | CHIRALPAK ZWIX(-) | Isocratic: Methanol/acetonitrile/ammonium (B1175870) formate (B1220265)/formic acid. | Achieved enantiomeric separation of leucine and discriminated it from isoleucine and allo-isoleucine without derivatization. | nih.gov |

| Direct (Hybrid Retention Mode) | Raptor Polar X | Ammonium formate and formic acid in mobile phase were critical. | Provided essential chromatographic separation of the isobaric compounds leucine, isoleucine, and alloisoleucine for clinical analysis. | restek.com |

Role of L Alloisoleucine in Chemical Biology and Natural Product Research

L-Alloisoleucine as a Constituent and Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like L-alloisoleucine is a powerful strategy in peptide chemistry to modulate the structure and function of synthetic peptides.

Influence of L-Alloisoleucine on Peptide Conformation and Stability

The distinct stereochemistry of L-alloisoleucine at the β-carbon (2S, 3R) compared to its proteinogenic counterpart, L-isoleucine (2S, 3S), has a profound impact on the local and global conformation of peptides. japer.in The spatial arrangement of the methyl and ethyl groups at the β-carbon influences the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby directing the secondary structure.

Conversely, the presence of L-alloisoleucine can also introduce conformational constraints that increase the peptide's resistance to proteolytic degradation, a desirable property for therapeutic peptides. The altered side-chain orientation can sterically hinder the approach of proteases, thus enhancing the peptide's stability in biological systems.

Table 1: Comparison of L-Isoleucine and L-Alloisoleucine

| Feature | L-Isoleucine | L-Alloisoleucine |

|---|---|---|

| Stereochemistry | (2S, 3S)-2-amino-3-methylpentanoic acid | (2S, 3R)-2-amino-3-methylpentanoic acid |

| Natural Abundance | Proteinogenic | Non-proteinogenic |

| Influence on Peptide Structure | Contributes to hydrophobic cores and beta-sheet formation | Can induce unique turns and alter helical stability |

Applications in Solid-Phase Peptide Synthesis for Therapeutic Agent Development

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of peptides for research and therapeutic purposes. chemimpex.comnih.gov The incorporation of non-proteinogenic amino acids like L-alloisoleucine into synthetic peptides via SPPS is a well-established strategy to enhance their therapeutic potential. pitt.edu

The availability of Fmoc-L-allo-isoleucine as a building block allows for its seamless integration into standard Fmoc/tBu-based SPPS protocols. chemimpex.comwikipedia.org This enables the site-specific introduction of L-alloisoleucine at any desired position within a peptide sequence. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of the synthesis, while the tert-butyl (tBu) group provides permanent protection for reactive side chains until the final cleavage from the solid support. nih.govapeptides.com

The inclusion of L-alloisoleucine in therapeutic peptide candidates can confer several advantages:

Improved Stability: As mentioned, L-alloisoleucine can enhance resistance to enzymatic degradation.

Enhanced Receptor Binding: The unique conformational constraints imposed by L-alloisoleucine can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.

Modified Pharmacokinetic Properties: Changes in peptide conformation and stability can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific therapeutic agents containing L-alloisoleucine synthesized via SPPS are not extensively detailed in publicly available literature, the principles and techniques for their creation are well-established within the field of medicinal chemistry. pitt.edu

Incorporation into Natural Products and Biologically Active Compounds

L-alloisoleucine is a constituent of several classes of microbial secondary metabolites, many of which exhibit potent biological activities.

Biosynthetic Pathways of L-Alloisoleucine-Containing Natural Products (e.g., Actinomycins, Quinomycins, Aureobasidins)

The biosynthesis of L-alloisoleucine in these natural products typically proceeds from the common amino acid L-isoleucine. Recent research has elucidated a two-enzyme system, consisting of a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase, that is responsible for the epimerization of L-isoleucine to L-alloisoleucine at the β-carbon. mdpi.com

Actinomycins: These are potent anticancer agents produced by Streptomyces species. The peptide side chains of actinomycins often contain N-methylated amino acids. Studies have shown that L-alloisoleucine can serve as a precursor for the biosynthesis of the N-methyl-L-alloisoleucine residues found in some actinomycin (B1170597) variants. chemimpex.com

Quinomycins: This class of antibiotics, also produced by Streptomyces, features a quinoxaline (B1680401) chromophore. The addition of isoleucine to the culture medium of Streptomyces sp. 732 has been shown to induce the production of new quinomycin (B1172624) analogues that incorporate N-methylalloisoleucine.

Aureobasidins: These are cyclic depsipeptide antifungal agents produced by the fungus Aureobasidium pullulans. Aureobasidin A, a prominent member of this family, contains an L-allo-isoleucine residue at position 6 of its peptide ring. Precursor-directed biosynthesis studies have demonstrated the incorporation of L-alloisoleucine into the aureobasidin structure.

Table 2: L-Alloisoleucine in Natural Products

| Natural Product Class | Producing Organism (Example) | Role of L-Alloisoleucine |

|---|---|---|

| Actinomycins | Streptomyces sp. | Precursor to N-methyl-L-alloisoleucine |

| Quinomycins | Streptomyces sp. | Constituent as N-methylalloisoleucine |

| Aureobasidins | Aureobasidium pullulans | Direct constituent of the peptide backbone |

Structural and Functional Investigations of Hybrid Conjugates Containing L-Alloisoleucine

Detailed structural and functional investigations of synthetic hybrid conjugates containing L-alloisoleucine are not widely reported in the available scientific literature. While the synthesis of peptide conjugates with various moieties for therapeutic or research purposes is a common practice, specific studies focusing on the unique contributions of an L-alloisoleucine residue within such conjugates are limited. General principles of bioconjugation are well-understood, but the specific impact of L-alloisoleucine's stereochemistry on the structure and function of these hybrid molecules remains an area for future research. japer.innih.gov

Utilizing L-Alloisoleucine Derivatives as Probes in Biochemical Studies

The development of chemical probes is a powerful approach to investigate biological processes. mskcc.org These probes are often derivatives of bioactive molecules that are modified with reporter tags such as fluorescent dyes or affinity labels. While the synthesis of various amino acid derivatives is a mature field, the specific development and application of L-alloisoleucine derivatives as biochemical probes are not extensively documented in the current body of research. The creation of such probes, for example, to study the enzymes involved in the biosynthesis of L-alloisoleucine-containing natural products or to investigate peptide-protein interactions, represents a potential avenue for future research in chemical biology. pitt.edunih.gov

Computational and Theoretical Investigations of L Alloisoleucine

Molecular Modeling and Dynamics Simulations of L-Alloisoleucine and its Interactions

Molecular modeling and dynamics (MD) simulations are computational techniques used to model the behavior of atoms and molecules over time. These methods are invaluable for exploring the conformational landscape of amino acids and their interactions with biological macromolecules.

The three-dimensional structure of an amino acid is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them. The presence of two chiral centers in L-alloisoleucine—at the α-carbon (Cα) and β-carbon (Cβ)—significantly influences its conformational preferences compared to its diastereomer, L-isoleucine.

Computational studies have explored the conformational space available to L-alloisoleucine and its analogs, often represented using Ramachandran plots, which map the distribution of the backbone dihedral angles (φ and ψ). oup.com These analyses reveal that the chirality of the side chain plays a crucial role in determining the populated regions of the Ramachandran plot. oup.com For instance, the conformational preferences of D-amino acids tend to mirror their L-counterparts, populating inverted regions of the plot. oup.com However, the side-chain chirality in diastereomers like L-isoleucine and L-alloisoleucine leads to more subtle, yet important, differences in the energy landscapes. acs.org

Studies on fluorinated analogs of isoleucine and allo-isoleucine have also provided insight into how modifications to the side chain affect conformational properties, such as α-helix propensity. beilstein-journals.org These computational investigations help explain the structural consequences of incorporating such non-canonical amino acids into peptides and proteins. beilstein-journals.org

| Amino Acid | Conformational Region | Population (%) | Description |

|---|---|---|---|

| L-Isoleucine | QαR | High | Corresponds to the right-handed alpha-helical region of the Ramachandran plot. oup.com |

| L-Isoleucine | Qβ | Moderate | Corresponds to the beta-sheet region. oup.com |

| D-Alloisoleucine | QαL | High | Corresponds to the left-handed alpha-helical region, mirroring the L-isomer's preference. oup.com |

| D-Alloisoleucine | Qo | Moderate | The "opposite" region to the beta-sheet quadrant. oup.com |

Molecular dynamics simulations are instrumental in visualizing and understanding how L-alloisoleucine or peptides containing it interact with biological targets such as enzyme active sites or cell membranes. nii.ac.jp For example, MD simulations have been used to investigate the interactions of peptides containing D-allo-isoleucine with Leishmania membranes, revealing key differences in binding affinity and membrane disruption mechanisms compared to their L-isoleucine counterparts. nii.ac.jp These simulations can quantify binding affinity and highlight the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nii.ac.jp

In another application, MD simulations were employed to study the substrate specificity of L-isoleucine dioxygenase (IDO). mdpi.com By simulating the docking of various L-isoleucine analogs into the enzyme's active site, researchers could identify critical residues responsible for substrate binding and orientation. mdpi.com Such studies often use a combination of molecular docking to predict the initial binding pose and MD simulations to refine the structure and assess the stability of the enzyme-substrate complex over time. mdpi.commdpi.com The insights gained are crucial for semi-rational enzyme design and for understanding the molecular basis of enzyme catalysis. mdpi.com Similar computational approaches have been used to design D-peptides as inhibitors for viral proteases like the SARS-CoV-2 main protease. frontiersin.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. aspbs.com These methods can calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for infrared (IR) and Raman spectroscopy, and electronic transitions for UV-visible spectroscopy. nih.gov

For L-alloisoleucine and its isomers, theoretical calculations have been used to predict ¹H and ¹³C NMR spectra. bovinedb.cahmdb.ca These predictions are made using methods like the Gauge-Independent Atomic Orbital (GIAO) method and can be compared with experimental results to aid in spectral assignment and structural confirmation. nih.gov Studies have also developed empirical equations based on computational data to predict ¹³C chemical shifts for various amino acids, including allo-isoleucine, under different titration states. cdnsciencepub.com

Furthermore, quantum chemical calculations have been applied to study the electronic and dielectric properties of co-crystals containing L-allo-isoleucine. tsijournals.com A study using DFT found the average dielectric constant of an L-allo-isoleucine:D-leucine co-crystal to be 2.20. tsijournals.com Such calculations provide fundamental insights into the material properties of amino acid-based systems. tsijournals.com

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα (C2) | 3.64 | multiplet |

| Hβ (C3) | 1.98 | multiplet |

| Hγ (C4) | 1.20-1.40 | multiplet |

| Hγ' (C3-CH₃) | 0.84 | doublet |

| Hδ (C5) | 0.86 | triplet |

Note: Data based on predicted spectra in D₂O. acs.org Actual values can vary with solvent and pH.

Theoretical Rationalization of L-Alloisoleucine Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for identifying and quantifying amino acids. However, distinguishing between isomers like L-leucine, L-isoleucine, and L-alloisoleucine can be challenging due to their identical mass. Tandem mass spectrometry (MS/MS) combined with computational modeling offers a solution.

A comprehensive study investigated the fragmentation of these three isomers using collision-induced dissociation (CID). rsc.orgrsc.org The study found that while the isomers produce many of the same fragment ions, the relative intensities of these ions differ significantly, allowing for their differentiation. rsc.orgnih.gov Specifically, the intensity of the product ion at m/z 69 follows the trend: I(69)Ile > I(69)L-allo-Ile > I(69)Leu. rsc.org

To explain these experimental observations, quantum chemical calculations (DFT) were used to model the fragmentation pathways. rsc.orgresearchgate.net The calculations revealed that the energy required to form the m/z 69 ion is lowest for L-isoleucine and highest for L-leucine, which perfectly rationalizes the observed peak intensities. rsc.org Analysis of the Highest Occupied Molecular Orbitals (HOMO) of the precursor ion (m/z 86) showed that the orbital shape in L-isoleucine is most favorable for the rearrangement leading to the m/z 69 ion, while the HOMO for L-alloisoleucine is intermediate between that of leucine (B10760876) and isoleucine. rsc.org This theoretical rationalization provides a robust framework for understanding and predicting the fragmentation behavior of isomeric amino acids. nih.govresearchgate.net

| Isomer | Precursor Ion (m/z) | Key Product Ion (m/z) | Relative Intensity Trend | Theoretical Rationale |

|---|---|---|---|---|

| L-Isoleucine | 132 ([M+H]⁺) -> 86 | 69 | Highest | Most energetically favorable fragmentation pathway. rsc.org |

| L-Alloisoleucine | 132 ([M+H]⁺) -> 86 | 69 | Intermediate | Intermediate energy barrier and HOMO configuration. rsc.orgrsc.org |

| L-Leucine | 132 ([M+H]⁺) -> 86 | 69 | Lowest | Highest energy barrier for formation; m/z 30 is preferred. rsc.org |

Development of Force Field Parameters for L-Alloisoleucine in Macromolecular Simulations

Accurate molecular dynamics simulations rely on a high-quality force field, which is a set of parameters that defines the potential energy of a system of atoms. nih.gov While standard force fields like AMBER and CHARMM have well-validated parameters for the 20 proteinogenic amino acids, parameters for non-canonical amino acids (NCAAs) like L-alloisoleucine are often lacking. acs.org

To address this, researchers have developed methodologies for creating new force field parameters for NCAAs. nih.gov This process typically involves performing high-level ab initio quantum mechanical calculations to determine the partial atomic charges for the new molecule. acs.org The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to derive these charges in a way that is compatible with existing force fields (e.g., AMBER ff03). nih.gov

The development of parameter libraries, such as Forcefield_NCAA, which includes parameters for a wide range of NCAAs, is crucial for the computational study of modified peptides and proteins. nih.govacs.org These parameters allow for the accurate simulation of systems containing L-alloisoleucine, enabling researchers to study how its incorporation affects protein structure, dynamics, and binding interactions. acs.org The availability of these parameters is essential for applications in drug discovery and protein design, where NCAAs are used to enhance properties like metabolic stability and binding affinity. nih.gov

Emerging Research Frontiers and Future Directions for L Alloisoleucine Studies

Development of Novel L-Alloisoleucine-Derived Bioconjugation Reagents

The unique stereochemistry of L-alloisoleucine, a non-proteinogenic amino acid, presents intriguing possibilities for the development of novel bioconjugation reagents. cymitquimica.com Its structural variance from the canonical amino acid L-isoleucine allows for specific enzymatic recognition and incorporation into peptides, potentially leading to new therapeutic agents and research tools. cymitquimica.comchemimpex.com Research in this area focuses on leveraging the distinct properties of L-alloisoleucine to create more stable, targeted, and effective bioconjugates.

One promising avenue is the use of L-alloisoleucine in peptide and protein synthesis to create molecules with enhanced biological activity and stability. chemimpex.comnih.gov The presence of both D- and L-amino acids, along with non-natural amino acids like L-alloisoleucine, in lipopeptide sequences has been shown to improve peptide stability against enzymatic degradation. nih.gov This has significant implications for drug development, where increased stability can lead to longer half-lives and improved therapeutic efficacy.

Furthermore, the development of reagents for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) could benefit from the incorporation of L-alloisoleucine. chemscene.com Its unique structure could be exploited to create linkers and other components of these complex molecules with improved properties. Research into unnatural amino acid derivatives, including those based on L-alloisoleucine, is an active area of peptide chemistry. chemscene.com

The table below summarizes key research areas and potential applications for L-alloisoleucine-derived bioconjugation reagents.

| Research Area | Potential Application | Key Findings/Rationale |

| Peptide Synthesis | Development of therapeutic peptides with enhanced stability and activity. | Incorporation of non-natural amino acids like L-alloisoleucine can improve resistance to enzymatic degradation. chemimpex.comnih.gov |

| Antibody-Drug Conjugates (ADCs) | Creation of more effective and targeted cancer therapies. | L-alloisoleucine could be used in the linker or payload components to optimize ADC properties. chemscene.com |

| PROTACs | Design of novel protein degraders for therapeutic intervention. | The unique stereochemistry of L-alloisoleucine may offer advantages in linker design and target engagement. chemscene.com |

| Biochemical Research Tools | Probes for studying cellular processes and protein interactions. | L-alloisoleucine's distinct structure can be used to investigate specific biological pathways. chemimpex.com |

Exploration of Unique Stereochemical Properties in Enantioselective Catalysis

The distinct three-dimensional arrangement of atoms in L-alloisoleucine, particularly its two stereogenic centers, makes it a compelling subject for research in enantioselective catalysis. researchgate.netrsc.org This field focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Recent studies have demonstrated the potential for stereochemical editing at sp3-hybridized carbon centers, including the selective inversion of the C2 stereocenter of L-alloisoleucine. acs.orgnih.gov This was achieved using a photocatalytic deracemization process with a chiral catalyst that recognizes the substrate through hydrogen bonding. acs.org Such precise control over stereochemistry opens up new possibilities for synthesizing specific diastereoisomers of amino acids and other chiral compounds. nih.gov

The unique stereochemistry of L-alloisoleucine has also been shown to influence the asymmetric activity of catalysts. For instance, a catalyst modified with L-alloisoleucine exhibited higher asymmetric activity in the hydrogenation of methyl acetoacetate (B1235776) compared to one modified with its diastereomer, L-isoleucine. oup.com This highlights the critical role of the β-alkyl substituent's configuration in determining the catalytic outcome. oup.com

Furthermore, enzymatic methods are being explored to obtain enantiomerically pure forms of L-alloisoleucine and its derivatives. researchgate.net For example, L-aminoacylase and L-amino acid oxidase have been used to resolve stereoisomers of related compounds, yielding highly pure L-alloisoleucine. researchgate.net These enzymatic resolutions are crucial for accessing specific stereoisomers for further research and application.

The following table details research findings on the stereochemical properties of L-alloisoleucine in catalysis.

| Research Finding | Method | Significance |

| Selective Stereochemical Inversion | Photocatalytic deracemization using a chiral oxazole-annulated benzophenone (B1666685) catalyst. acs.org | Enables the targeted synthesis of specific diastereoisomers of amino acids. nih.gov |

| Enhanced Asymmetric Induction | Asymmetric hydrogenation using a Raney nickel catalyst modified with L-alloisoleucine. oup.com | Demonstrates the superior performance of L-alloisoleucine over L-isoleucine in certain catalytic applications. oup.com |

| Enzymatic Resolution | Use of L-aminoacylase and L-amino acid oxidase to separate stereoisomers. researchgate.net | Provides a route to obtain enantiomerically pure L-alloisoleucine for various applications. researchgate.net |

Investigation of L-Alloisoleucine's Role in Underexplored Metabolic Networks

L-alloisoleucine is a non-proteinogenic amino acid that is formed endogenously from L-isoleucine. nih.govnih.gov While it is a known component of human metabolism, its precise roles in various metabolic networks are still being elucidated. nih.govabmole.com The detection of L-alloisoleucine in plasma is a key diagnostic marker for maple syrup urine disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids. nih.govnih.gov

In healthy individuals, L-isoleucine loading leads to a transient increase in plasma L-alloisoleucine levels, though at much lower concentrations than L-isoleucine itself. nih.gov The metabolic clearance of L-alloisoleucine is considerably slower than that of L-isoleucine. nih.gov This suggests distinct pathways for its formation and degradation.

Recent research has begun to shed light on the enzymes involved in L-alloisoleucine metabolism. A study identified two enzyme pairs, a pyridoxal (B1214274) 5'-phosphate (PLP)-linked aminotransferase and an isomerase, that are responsible for the biosynthesis of L-alloisoleucine from L-isoleucine in some natural products. acs.org This discovery provides a foundation for understanding how this unique amino acid is produced in various organisms.

Furthermore, metabolomics studies in Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, have identified L-alloisoleucine as a metabolite derived from isoleucine. researchgate.netpnas.org Understanding the metabolic pathways that lead to the production of L-alloisoleucine and other by-products is crucial for optimizing cell culture processes and improving the production of therapeutic proteins. The table below outlines the key enzymes and metabolic pathways associated with L-alloisoleucine.

| Enzyme/Pathway | Role in L-Alloisoleucine Metabolism | Organism/System |

| Branched-chain aminotransferase (BCAT1/2) | Catalyzes the transamination of L-isoleucine to its corresponding α-keto acid, a precursor for L-alloisoleucine formation. researchgate.net | Humans |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | A deficiency in this enzyme complex leads to the accumulation of branched-chain amino acids and their by-products, including L-alloisoleucine, in MSUD. nih.govresearchgate.net | Humans |

| PLP-linked aminotransferase and Isomerase | A newly discovered enzyme pair responsible for the biosynthesis of L-alloisoleucine from L-isoleucine. acs.org | Bacteria, Fungi |

| Isoleucine Catabolism | L-alloisoleucine is a known by-product of isoleucine metabolism. researchgate.netpnas.org | CHO Cells |

Q & A

Basic Research Questions

Q. How can 3-methyl-L-alloisoleucine be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves stereoselective enzymatic or chemical methods to ensure the correct (2S,3R) configuration. For example, enzymatic transamination using branched-chain aminotransferases with appropriate substrates (e.g., 3-methyl-2-oxopentanoate) can yield enantiomerically pure product . Purification often employs ion-exchange chromatography or recrystallization from aqueous ethanol to achieve ≥99% purity, confirmed via HPLC with chiral columns .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and detecting impurities. For example, coupling constants in ¹H NMR (e.g., J = 7–9 Hz for vicinal protons) confirm spatial arrangements . Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and crystal packing .

Q. How can researchers distinguish this compound from its isomers (e.g., L-isoleucine) in biological samples?

- Methodological Answer : Chiral derivatization with agents like Marfey’s reagent followed by reversed-phase HPLC enables separation based on stereochemistry . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization also resolves isomers by retention time and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported metabolic roles of this compound?

- Methodological Answer : Contradictions in metabolic studies (e.g., whether it accumulates in inborn errors of metabolism) require isotopic tracer experiments (¹³C-labeled compounds) to track catabolic pathways. Comparative studies using knockout models of branched-chain amino acid enzymes (e.g., BCAT) can clarify its role . Confounding factors like medication interference (e.g., zonisamide) must be excluded via controlled derivatization protocols .

Q. How can researchers optimize derivatization protocols to avoid artifactual detection in clinical assays?

- Methodological Answer : Artifacts arise from non-specific reactions during derivatization (e.g., with o-phthalaldehyde). To mitigate this, pre-column derivatization at controlled pH (8.0–9.0) and temperature (4°C) minimizes side reactions. Validation via spiked recovery experiments in plasma/serum matrices ensures specificity .

Q. What computational tools are effective for modeling this compound’s interactions with enzymes like 4-hydroxyphenylpyruvate dioxygenase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures (PDB ID: 1HUV) predict binding affinities and conformational stability. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further elucidate electronic interactions at active sites .

Q. How should conflicting data on its thermodynamic stability (e.g., melting point variations) be resolved?

- Methodological Answer : Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂) with controlled heating rates (5°C/min) standardizes melting point measurements. Polymorphism studies via powder X-ray diffraction (PXRD) identify crystalline phases contributing to discrepancies .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

- Answer : Use enantioselective catalysts (e.g., Rh-complexes with chiral ligands) and monitor reaction progress via chiral HPLC. Strict control of reaction temperature (±1°C) and solvent purity (HPLC-grade) minimizes racemization .

Q. How should researchers validate the absence of toxic byproducts in synthesized batches?

- Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects trace impurities (e.g., β-methylnorvaline). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.